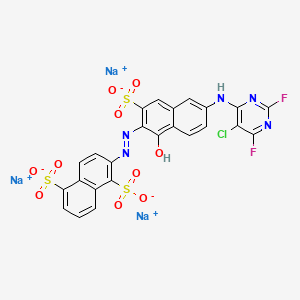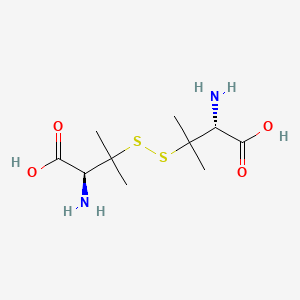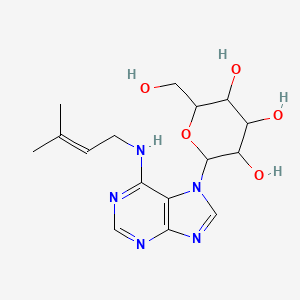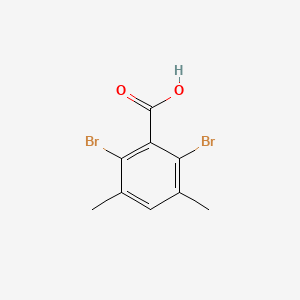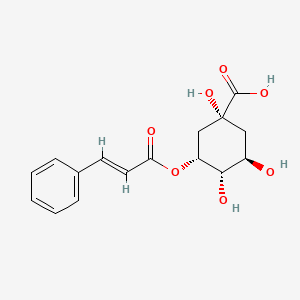
5-O-Cinnamoylquinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Cinnamoylquinic acid is a naturally occurring compound found in various plants. It is a type of hydroxycinnamoyl-quinic acid, which is a polyphenol ester formed from hydroxycinnamic acids and quinic acid. This compound is known for its significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Cinnamoylquinic acid typically involves the esterification of quinic acid with cinnamic acid. This reaction can be catalyzed by various agents, including acidic or enzymatic catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is still in its early stages. The extraction from natural sources, such as plants, is the most common method. advancements in biotechnology have led to the development of bioconversion processes using engineered microorganisms to produce this compound more efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-O-Cinnamoylquinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the cinnamoyl group to its corresponding alcohol.
Substitution: The hydroxyl groups in the quinic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the yield and purity of the products .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted quinic acid derivatives. These products can have different biological activities and applications .
Applications De Recherche Scientifique
5-O-Cinnamoylquinic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: It is used in the food and cosmetic industries for its preservative and antioxidant effects.
Mécanisme D'action
The mechanism of action of 5-O-Cinnamoylquinic acid involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting essential enzymes.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-O-Cinnamoylquinic acid include other hydroxycinnamoyl-quinic acids such as:
Chlorogenic acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.
Feruloylquinic acid: An ester of ferulic acid and quinic acid, with similar biological activities.
Sinapoylquinic acid: An ester of sinapic acid and quinic acid, also exhibiting antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific cinnamoyl moiety, which imparts distinct biological activities compared to other hydroxycinnamoyl-quinic acids. Its ability to form stable blue solutions and its role as a co-pigment in plants further highlight its uniqueness .
Propriétés
Formule moléculaire |
C16H18O7 |
|---|---|
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14+,16-/m1/s1 |
Clé InChI |
WTMHIVNZOSRKJU-VIUXVBALSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


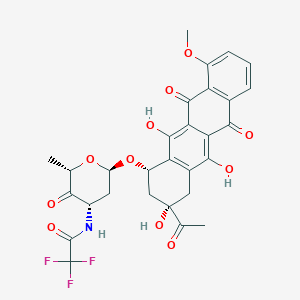
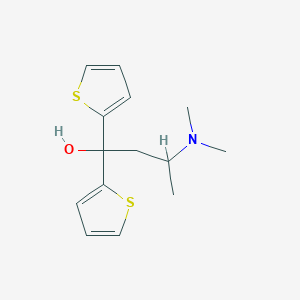
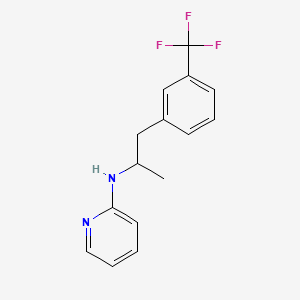
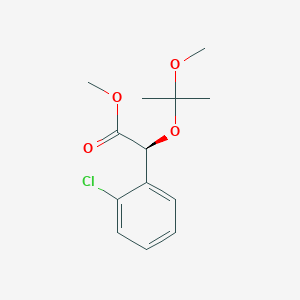
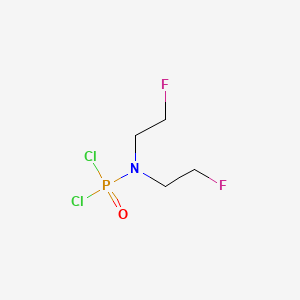
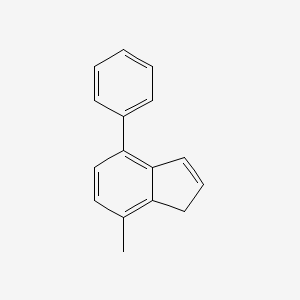


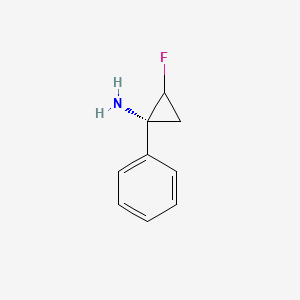
![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
